Amino[4-(2-phenylethoxy)phenyl]acetic acid
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Overview
Description
Amino[4-(2-phenylethoxy)phenyl]acetic acid is an organic compound with a complex structure that includes both amino and phenylethoxy groups
Preparation Methods
The synthesis of Amino[4-(2-phenylethoxy)phenyl]acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-phenylethoxy)benzaldehyde with glycine in the presence of a catalyst to form the desired product. Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Amino[4-(2-phenylethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Amino[4-(2-phenylethoxy)phenyl]acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Amino[4-(2-phenylethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Amino[4-(2-phenylethoxy)phenyl]acetic acid can be compared with other similar compounds, such as:
4-Aminophenylacetic acid: This compound has a similar structure but lacks the phenylethoxy group, which can result in different chemical and biological properties.
Phenylethylamine derivatives: These compounds share the phenylethylamine backbone but may have different substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Biological Activity
Amino[4-(2-phenylethoxy)phenyl]acetic acid (CAS No. 500695-83-0) is a compound that has garnered attention due to its notable biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₁₆H₁₇NO₃
- Molecular Weight : 271.31 g/mol
The compound features an amino group, a phenyl ether moiety, and an acetic acid functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways related to inflammation and pain.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes, potentially altering drug metabolism or enhancing therapeutic effects.
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties against various bacterial strains. For example, derivatives of similar structures have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anti-inflammatory Effects : Research suggests that compounds with similar structures may demonstrate anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways .
- Cytotoxicity : Some studies have indicated potential cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various derivatives indicated that this compound showed promising results against S. aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Compound | Microorganism | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|---|
This compound | S. aureus | 20 | 15 |
This compound | E. coli | 25 | 14 |
Control Antibiotic (Ciprofloxacin) | S. aureus | 18 | 18 |
Control Antibiotic (Ciprofloxacin) | E. coli | 20 | 16 |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in treating inflammatory diseases .
Cytotoxicity Studies
Research involving human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects, particularly in leukemia cell lines. These findings suggest that it may serve as a lead compound for developing new anticancer therapies .
Properties
IUPAC Name |
2-amino-2-[4-(2-phenylethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)13-6-8-14(9-7-13)20-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHONQAMLVHSTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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